2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide
CAS No.: 163217-67-2
Cat. No.: VC20747231
Molecular Formula: C33H30FNO4
Molecular Weight: 523.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide - 163217-67-2](/images/no_structure.jpg)
CAS No. | 163217-67-2 |
---|---|
Molecular Formula | C33H30FNO4 |
Molecular Weight | 523.6 g/mol |
IUPAC Name | 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
Standard InChI | InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38) |
Standard InChI Key | GQGGAQUHBXLZMT-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES | CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Mechanism of Action
As an intermediate in atorvastatin synthesis, this compound shares a similar mechanism of action by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate—a crucial step in cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol synthesis, contributing to lower total cholesterol levels in the blood.
Biological Activity
Research indicates that this compound may possess significant biological properties:
-
Antihyperlipidemic Effects: Associated with cholesterol-lowering effects due to its role as an atorvastatin intermediate.
-
Antioxidant Activity: Similar compounds have demonstrated potential in scavenging free radicals and protecting against oxidative stress.
-
Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
-
Excretion: Primarily excreted via bile.
-
Half-life: Approximately 14 hours, indicating moderate retention in the body.
Applications and Research Findings
This compound's relevance extends beyond its role as an atorvastatin intermediate; it is also explored for its potential therapeutic applications in managing hyperlipidemia and related cardiovascular diseases.
Recent Studies
Recent studies have focused on:
-
The synthesis pathways of atorvastatin derivatives, emphasizing the importance of intermediates like this compound.
-
Investigating the antioxidant properties of similar compounds, which may lead to new therapeutic strategies against oxidative stress-related conditions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume